Methionylalanine is a dipeptide composed of two amino acids: methionine and alanine. It is classified as a non-polar, aliphatic amino acid due to the presence of a sulfur atom in methionine, which contributes to its unique properties. Methionylalanine plays a significant role in biological systems, particularly in protein synthesis and cellular metabolism.
Methionylalanine can be derived from natural sources such as proteins found in animal products, legumes, and nuts. It can also be synthesized through various chemical and enzymatic methods.
Methionylalanine falls under the category of peptides, specifically dipeptides, which are formed by the condensation of two amino acids. It is essential for various biological functions, including protein synthesis and as a precursor for other biologically active compounds.
The synthesis of methionylalanine can be achieved through both chemical and enzymatic methods. Chemical synthesis typically involves solid-phase peptide synthesis or liquid-phase synthesis techniques. Enzymatic synthesis may utilize specific enzymes such as proteases or transaminases.
Methionylalanine has a molecular formula of . Its structure consists of an amino group (), a carboxyl group (), and a side chain specific to each amino acid:
The molecular weight of methionylalanine is approximately 189.25 g/mol. The three-dimensional structure can be visualized using molecular modeling software, illustrating the spatial arrangement of atoms.
Methionylalanine participates in various biochemical reactions:
The reaction conditions for peptide bond formation typically require activation agents such as coupling reagents (e.g., Dicyclohexylcarbodiimide) to facilitate the reaction between the carboxyl group of one amino acid and the amino group of another.
Methionylalanine’s mechanism of action primarily involves its incorporation into proteins during translation at the ribosome. The presence of methionine at the start codon (AUG) is crucial for initiating protein synthesis.
Studies have shown that methionylalanine can influence protein folding and stability due to its hydrophobic properties, which affect interactions within the protein structure.
Methionylalanine has several applications in scientific research:
Methionylalanine (Met-Ala), a dipeptide composed of methionine and alanine, is synthesized primarily via ribosomal and non-ribosomal pathways. In ribosomal synthesis, it forms as an intermediate during protein degradation by proteases like chymotrypsin or trypsin, which cleave peptide bonds adjacent to specific amino acids [2] [10]. Non-ribosomal synthesis occurs through ATP-dependent dipeptide ligases, such as dipeptidyl-peptidase IV, which directly couples methionine and alanine in prokaryotes like Escherichia coli [7]. Eukaryotic systems utilize analogous enzymes, though with compartment-specific variations; for example, mammalian cells synthesize Met-Ala in the cytosol and mitochondria [9].
Key enzymatic differences exist between domains:
Table 1: Enzymes Involved in Methionylalanine Synthesis
Organism Type | Enzyme | Catalytic Mechanism | Localization |
---|---|---|---|
Prokaryotes | Dipeptide ligase | ATP-dependent condensation | Cytosol |
Eukaryotes | Dipeptidyl-peptidase IV | Hydrolytic cleavage of proteins | Lysosomes/Cytosol |
Methionylalanine serves as a critical intermediate in amino acid recycling. Intracellular proteolysis of methionine-rich proteins releases Met-Ala, which is hydrolyzed by dipeptidases (e.g., cytosol-specific dipeptidase DPP3) into free methionine and alanine. These monomers feed into:
In mammals, Methionylalanine absorption occurs via the PEPT1 transporter in intestinal epithelia, linking dietary protein digestion to systemic amino acid availability [9]. Studies in Atlantic salmon (Salmo salar) demonstrate that Met-Ala hydrolysis supports taurine synthesis under plant-based diets, highlighting its role in metabolic adaptation [8].
Metabolic flux analysis (MFA) quantifies Methionylalanine utilization using isotope tracing (e.g., ¹³C-labeled Met-Ala). Key findings include:
Table 2: Flux Distribution of Methionylalanine-Derived Monomers
Monomer | Major Metabolic Pathway | Flux (%) | Tissue/Organism |
---|---|---|---|
Alanine | Gluconeogenesis | 65 | Mammalian liver |
Methionine | SAM synthesis | 55 | Saccharomyces cerevisiae |
Methionine | Cysteine synthesis | 30 | Rat hepatocytes |
MFA in E. coli reveals that deleting the methionine salvage enzyme MTAP doubles ornithine decarboxylase flux, linking dipeptide utilization to polyamine stress responses [3] [6].
Methionylalanine production is tightly regulated by:
Engineering direct-sulfurylation pathways (e.g., inserting metX/metY from Deinococcus geothermalis) in E. coli ∆metAB increases extracellular methionine 160-fold, indirectly boosting Met-Ala pools by enhancing precursor supply [7]. Additionally, kinase signaling (e.g., Snf1 in yeast) phosphorylates dipeptide transporters under glucose starvation, increasing Methionylalanine uptake for nitrogen mobilization [9].
Table 3: Regulatory Factors in Microbial Methionylalanine Metabolism
Regulator | Target | Effect | Signal |
---|---|---|---|
MetJ | metA, metB genes | Represses methionine synthesis | High SAM |
MetR | Methionine synthase | Activates MetE expression | Homocysteine |
Snf1 kinase | PEPT-like transporters | Enhances dipeptide uptake | Glucose deprivation |
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